molecular formula C12H23NO3 B8505159 Capryloyl methyl beta-alanine CAS No. 230309-46-3

Capryloyl methyl beta-alanine

Cat. No.: B8505159
CAS No.: 230309-46-3
M. Wt: 229.32 g/mol
InChI Key: HWPNWXDAANIMBZ-UHFFFAOYSA-N
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Description

Capryloyl methyl beta-alanine (CMBA) is a synthetic derivative of beta-alanine, an endogenous non-proteogenic amino acid. Structurally, CMBA consists of a beta-alanine backbone modified with a capryloyl (C8 acyl) group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃NO₃, with the SMILES notation CCCCCCCC(=O)N(C)CCC(=O)O .

The synthesis of beta-alanine derivatives typically involves alkylation, Michael addition, and hydrolysis steps, as seen in the production of related compounds like 3,4-diheptoxycarbonylbenzylamine and carboxylic acid derivatives . CMBA’s structure balances hydrophilic (carboxylic acid) and hydrophobic (capryloyl) properties, making it versatile for formulations requiring controlled solubility.

Properties

CAS No.

230309-46-3

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

3-[methyl(octanoyl)amino]propanoic acid

InChI

InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-11(14)13(2)10-9-12(15)16/h3-10H2,1-2H3,(H,15,16)

InChI Key

HWPNWXDAANIMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :
  • Acyl Chain Length : CMBA (C8) exhibits intermediate lipophilicity compared to lauroyl methyl beta-alanine (C12), which has higher lipid solubility suited for emulsification . Shorter chains like C8 may enhance skin absorption without excessive greasiness.
  • Backbone Modifications : Replacing beta-alanine with glycine (as in capryloyl glycine) removes the secondary amine, reducing steric hindrance and altering interaction with biological targets (e.g., antimicrobial activity).
  • Aromatic vs.
Skin Care and Cosmetics :
  • CMBA’s balanced solubility makes it effective in moisturizers and anti-aging products, where it may stabilize formulations while delivering active ingredients.
  • Capryloyl glycine is preferred for oily skin due to its sebum-regulating and antimicrobial properties.
  • Lauroyl methyl beta-alanine ’s longer chain enhances surfactant properties, useful in cleansers.
Biochemical Roles :
  • Unmodified beta-alanine is a carnosine precursor, improving muscle endurance via pH buffering. CMBA’s methyl and capryloyl groups may slow hydrolysis, prolonging activity or reducing side effects like paraesthesia (tingling) associated with high-dose beta-alanine.
  • Capryloyl glycine lacks carnosine-enhancing effects but may modulate skin microbiota via lipid-mediated mechanisms.

Q & A

Q. How can computational modeling enhance CMBA’s therapeutic application in neurological disorders?

  • Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models to predict CMBA analogs with improved BBB penetration. Use molecular dynamics simulations to study interactions with carnosine synthase. Validate predictions with in vitro blood-brain barrier co-culture models .

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